Ethyl 2,2,2-trifluoroethyl carbonate
Overview
Description
Ethyl 2,2,2-trifluoroethyl carbonate is an organic compound with the chemical formula C5H7F3O3. It is a colorless liquid with a distinct odor and is soluble in various organic solvents such as ethanol, acetone, and dimethylformamide . This compound is commonly used as a reagent in organic synthesis and has applications in the production of coatings, dyes, and surfactants .
Mechanism of Action
Target of Action
Ethyl 2,2,2-Trifluoroethyl Carbonate (ETFEC) is primarily used as an electrolyte additive in lithium-ion batteries . It plays a crucial role in forming a stable solid electrolyte interphase (SEI) and effectively passivating the cathode surfaces .
Mode of Action
ETFEC interacts with its targets, the cathode surfaces of lithium-ion batteries, by forming a stable SEI layer . This interaction results in enhanced discharge capacity and cyclability of the batteries .
Biochemical Pathways
The primary biochemical pathway affected by ETFEC is the electrochemical reactions within lithium-ion batteries . The formation of the SEI layer by ETFEC leads to downstream effects such as improved performance and stability of the batteries .
Pharmacokinetics
ETFEC enhances the availability of lithium ions by reducing interface resistance and improving fast-charging and cycling performance .
Result of Action
The molecular and cellular effects of ETFEC’s action include the formation of a LiF-rich cathode electrolyte interface (CEI) layer, which effectively suppresses the cracking of secondary particles and contributes to enhancing the performance of the high-mass loading of Li||LiFePO4 (LFP) cells .
Action Environment
The action, efficacy, and stability of ETFEC are influenced by environmental factors such as temperature and voltage. ETFEC’s outstanding thermal and electrochemical stability makes it a reliable option for high-temperature and high-voltage battery applications . It is also important to note that ETFEC should be stored in a sealed container, away from high temperatures, humidity, and incompatible materials for safety reasons .
Biochemical Analysis
Biochemical Properties
Ethyl 2,2,2-trifluoroethyl carbonate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, it can act as an inhibitor or activator of specific enzymes, thereby influencing the rate of biochemical reactions . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis[5][5]. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target biomolecule, affecting its function . Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular processes and functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At high doses, this compound can cause toxic or adverse effects, including cellular damage, inflammation, and organ dysfunction . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and hydrolysis reactions, leading to the formation of metabolites that can further participate in biochemical processes . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its biochemical activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2,2-trifluoroethyl carbonate can be synthesized through the reaction of ethyl chloroformate with 2,2,2-trifluoroethanol . The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under controlled temperature conditions to ensure high purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation and other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce 2,2,2-trifluoroethanol and carbon dioxide.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide for hydrolysis and nucleophiles such as amines for substitution reactions . The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound include 2,2,2-trifluoroethanol, carbon dioxide, and various substituted ethyl carbonates depending on the nucleophile used .
Scientific Research Applications
Ethyl 2,2,2-trifluoroethyl carbonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2,2-trifluoroethyl carbonate: Similar in structure but with a methyl group instead of an ethyl group.
Bis(2,2,2-trifluoroethyl) carbonate: Contains two trifluoroethyl groups and is used as a battery-grade electrolyte additive.
Uniqueness
This compound is unique due to its specific balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis, pharmaceuticals, and industrial processes . Its ability to enhance the performance of lithium-ion batteries further distinguishes it from other similar compounds .
Properties
IUPAC Name |
ethyl 2,2,2-trifluoroethyl carbonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O3/c1-2-10-4(9)11-3-5(6,7)8/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQAXIMIQJNOKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001291519 | |
Record name | Ethyl 2,2,2-trifluoroethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001291519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156783-96-9 | |
Record name | Ethyl 2,2,2-trifluoroethyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156783-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,2,2-trifluoroethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001291519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (2,2,2-trifluoroethyl) carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.